molecular formula C6H15NO B3051524 4-methoxy-N-methylbutan-1-amine CAS No. 34317-40-3

4-methoxy-N-methylbutan-1-amine

Cat. No. B3051524
CAS RN: 34317-40-3
M. Wt: 117.19 g/mol
InChI Key: MNJUYFSNXVZTKS-UHFFFAOYSA-N
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Description

“4-methoxy-N-methylbutan-1-amine” is a chemical compound with the CAS Number: 1249641-07-3 . It is a liquid at room temperature .

Scientific Research Applications

Metabolism and Pharmacological Action

  • 4-methoxy-N-methylbutan-1-amine has been investigated in the context of the synthesis, degradation, and pharmacological action of catechol amines, which are biogenic compounds significantly involved in the central nervous system. The research explored the metabolism of these amines, particularly focusing on their transformation catalyzed by monoamine oxidase and the identification of major metabolites (Friedhoff & Goldstein, 1962).

Synthesis of Tetrahydro-γ-Carboline Compounds

  • The compound has been utilized in synthesizing 4-methyl and 4-methoxy tetrahydro-γ-carboline compounds, which are important both synthetically and biologically. The process involves a series of reactions including enamination, oxidative annulation, and reduction, highlighting the compound's role in forming complex chemical structures (Lv et al., 2013).

Monoamine Oxidase Inhibiting Activity

  • 4-methoxy-N-methylbutan-1-amine and its derivatives have been studied for their potential in inhibiting monoamine oxidase, an enzyme relevant in various neurological processes. The research examined how variations in the compound influence this inhibitory activity, contributing to understanding its pharmacological potential (Ferguson & Keller, 1975).

Enzymatic Kinetic Resolution

  • The compound has been included in studies focusing on enzymatic kinetic resolution, a process relevant in producing pharmacologically active amines. This research provides insights into the enzymatic processes and the role of specific compounds in facilitating these reactions (González‐Sabín et al., 2002).

Fluorescent Labeling in Biomedical Analysis

  • A derivative of 4-methoxy-N-methylbutan-1-amine has been explored as a novel fluorophore for biomedical analysis. This application demonstrates its utility in enhancing visualization techniques crucial for medical diagnostics and research (Hirano et al., 2004).

Safety and Hazards

The safety data sheet for “4-methoxy-N-methylbutan-1-amine” indicates that it is a highly flammable liquid and vapor. It may cause serious eye irritation, be harmful if inhaled, and may cause drowsiness or dizziness. It is also suspected of causing cancer if inhaled .

properties

IUPAC Name

4-methoxy-N-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO/c1-7-5-3-4-6-8-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJUYFSNXVZTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20306475
Record name 4-methoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-methylbutan-1-amine

CAS RN

34317-40-3
Record name NSC176895
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-methylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20306475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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